molecular formula C18H19N5O2S B11001136 N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B11001136
M. Wt: 369.4 g/mol
InChI Key: UAYXKLDUVHAVFB-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone-acetamide class, characterized by a 6-oxopyridazin-1(6H)-yl core linked to an acetamide group. The acetamide nitrogen is substituted with a 1H-indol-5-yl moiety, while the pyridazinone ring is functionalized at the 3-position with a thiomorpholin-4-yl group.

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H19N5O2S/c24-17(20-14-1-2-15-13(11-14)5-6-19-15)12-23-18(25)4-3-16(21-23)22-7-9-26-10-8-22/h1-6,11,19H,7-10,12H2,(H,20,24)

InChI Key

UAYXKLDUVHAVFB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Pyridazinone Core Construction

Pyridazinones are commonly prepared via cyclization reactions. A representative approach involves condensing a 1,4-diketone with hydrazine hydrate under acidic conditions. For example, reacting maleic anhydride derivatives with hydrazine yields a 6-oxo-1,6-dihydropyridazine intermediate. Subsequent functionalization at the 3-position is achieved using halogenation agents (e.g., phosphorus oxychloride) to introduce a chlorine atom, enabling nucleophilic substitution with thiomorpholine.

Key Reaction Conditions

  • Halogenation : Conducted at 80–100°C in phosphoryl chloride (POCl₃) for 4–6 hours.

  • Thiomorpholine Substitution : Performed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 3-(thiomorpholin-4-yl)pyridazin-6(1H)-one.

Synthesis of 2-Chloro-N-(1H-Indol-5-yl)acetamide

The indole-acetamide fragment is synthesized through a two-step process: acylation of 1H-indol-5-amine followed by chlorination .

Acylation with 2-Chloroacetyl Chloride

1H-Indol-5-amine reacts with 2-chloroacetyl chloride in a water-acetic acid mixture containing sodium acetate. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Optimized Parameters

  • Solvent System : Water-acetic acid (3:1 v/v) at 0–5°C to minimize side reactions.

  • Yield : 78–85% after recrystallization from ethanol.

Intermediate Characterization

The product, 2-chloro-N-(1H-indol-5-yl)acetamide, is characterized by:

  • ¹H NMR (DMSO-d₆): δ 10.92 (s, 1H, NH), 8.21 (s, 1H, indole-H), 7.35–6.98 (m, 3H, indole-H), 4.21 (s, 2H, CH₂Cl).

  • IR : 1685 cm⁻¹ (C=O stretch).

Coupling of Pyridazinone-Thiomorpholine and Indole-Acetamide Fragments

The final step involves linking the two fragments via a nucleophilic substitution or amide coupling .

Nucleophilic Substitution Strategy

The chloride in 2-chloro-N-(1H-indol-5-yl)acetamide is displaced by the pyridazinone-thiomorpholine’s nitrogen. This reaction requires a polar aprotic solvent (e.g., DMF) and a strong base (e.g., sodium methoxide) to deprotonate the pyridazinone nitrogen, enhancing its nucleophilicity.

Reaction Protocol

  • Combine equimolar amounts of 2-chloro-N-(1H-indol-5-yl)acetamide and 3-(thiomorpholin-4-yl)pyridazin-6(1H)-one in DMF.

  • Add sodium methoxide (1.2 equiv) and heat at 60°C for 12–18 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, 5% methanol/DCM).

Yield : 62–70%.

Alternative Coupling Methods

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple alcohols and amines. However, this method is less efficient for sterically hindered systems.

  • Peptide Coupling Reagents : EDCl/HOBt in DCM achieves moderate yields (55–60%) but requires costly reagents.

Industrial-Scale Synthesis Considerations

Scale-up introduces challenges in heat management, solvent recovery, and purity control. Continuous flow chemistry has been proposed to address these issues:

  • Microreactors enable precise temperature control (ΔT ± 1°C), reducing side reactions.

  • Solvent Recycling : DMF is recovered via vacuum distillation, lowering environmental impact.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic SubstitutionMitsunobu ReactionPeptide Coupling
Yield62–70%45–50%55–60%
Reaction Time12–18 h24–48 h6–8 h
Cost EfficiencyHighLowModerate
Purification ComplexityModerateHighModerate

Critical Challenges and Solutions

  • Byproduct Formation : Hydrolysis of the acetamide bond under basic conditions is mitigated by maintaining anhydrous conditions and low temperatures.

  • Thiomorpholine Oxidation : Use of inert atmospheres (N₂/Ar) prevents sulfoxide formation .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridazinone rings can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiomorpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole and pyridazinone rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.

    Substitution: Substituted products where the thiomorpholine group is replaced by other nucleophiles.

Scientific Research Applications

N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the pyridazinone ring can inhibit certain enzymes. The thiomorpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. Overall, the compound’s effects are mediated through modulation of receptor activity, enzyme inhibition, and alteration of cellular signaling pathways.

Biological Activity

N-(1H-indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an indole moiety, a pyridazine ring, and a thiomorpholine group. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Indole Moiety : Known for its diverse biological activities including anti-inflammatory and anticancer properties.
  • Pyridazine Ring : Often associated with various pharmacological effects.
  • Thiomorpholine Group : Contributes to the compound's reactivity and potential interactions with biological targets.

This unique combination may confer distinct chemical and biological properties compared to similar compounds.

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The presence of the indole structure is particularly noted for enhancing antimicrobial properties.
  • Anticancer Potential : Compounds with analogous structures often display cytotoxic effects against cancer cell lines, indicating a potential for further investigation in oncology.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(1H-indol-5-yl)-2-[6-oxo...Indole, Pyridazine, ThiomorpholineAntimicrobial, Anticancer
Thiadiazole DerivativesThiadiazole RingAntimicrobial, Anticancer
Pyridazinone CompoundsPyridazine RingDiverse Biological Activities
Indole-Based CompoundsIndole StructureAnti-inflammatory, Anticancer

The mechanism of action for this compound is likely linked to its interactions with various molecular targets such as enzymes and receptors involved in critical biological pathways. Understanding these interactions is essential for elucidating its therapeutic potential and optimizing efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar indole-based compounds. For instance, research on 3-amino derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin . Such findings suggest that the indole structure in conjunction with other heterocycles could lead to promising new antimicrobial agents.

Example Study

In a comparative study involving various indole derivatives, it was found that certain modifications to the indole ring significantly enhanced antibacterial activity. For example, compounds featuring additional functional groups showed improved efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with key analogs:

Compound Name Core Structure 3-Position Substitution Acetamide Substituent Molecular Weight Reference
N-(1H-Indol-5-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Pyridazinone-acetamide Thiomorpholin-4-yl 1H-Indol-5-yl Not Provided Target
2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide (STL163218) Pyridazinone-acetamide Thiomorpholin-4-yl 1,3-Thiazol-2-yl 337.43
N-(1H-Indol-6-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone-acetamide Morpholin-4-yl 1H-Indol-6-yl 353.4
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Pyridazinone-acetamide (alkylated) Methyl + benzyl group 4-Bromophenyl Not Provided

Key Observations :

  • Thiomorpholine vs.
  • Indole Positional Isomerism : The substitution of indol-5-yl (target) vs. indol-6-yl () may influence steric interactions with biological targets.
  • Heterocyclic Acetamide Groups : Thiazol-2-yl () introduces a planar, electron-deficient ring compared to indole, which could modulate binding affinity in enzyme-active sites.

Physicochemical Properties

  • Molecular Weight : Analogs range from 337.43 (STL163218, ) to 428.5 (pyridin-2-yl thiazol derivative, ). The target compound’s molecular weight is likely comparable to its indol-6-yl analog (353.4, ), suggesting moderate bioavailability.
  • Lipophilicity: Thiomorpholine’s sulfur atom increases logP compared to morpholine derivatives.
  • Solubility : The indole moiety in the target compound may enhance aqueous solubility relative to bromophenyl or thiazolyl groups in .

Q & A

Advanced Research Question

Enzyme Inhibition Assays :

  • Cyclooxygenase (COX) Inhibition : Competitive ELISA with celecoxib as a positive control, measuring IC₅₀ via prostaglandin E₂ reduction .
  • Phosphodiesterase (PDE) Binding : Radiolabeled cAMP assays to quantify PDE4/5 inhibition, comparing potency against rolipram .

Receptor Interaction Studies :

  • GPCR Screening : β-arrestin recruitment assays (e.g., PathHunter®) for serotonin or dopamine receptor subtypes .

Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-II or PDE active sites, prioritizing hydrogen bonds with pyridazinone carbonyl and thiomorpholine sulfur .

How can computational modeling guide the design of analogs with improved activity?

Advanced Research Question

  • QSAR Studies : Build regression models using descriptors (e.g., logP, polar surface area) from analogs with varying indole/thiomorpholine substituents .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for substitutions (e.g., replacing thiomorpholine with piperazine) using MD simulations .
  • ADMET Prediction : SwissADME or ADMETLab to optimize solubility (e.g., adding hydroxyl groups) and reduce hepatotoxicity risks .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question

Assay Validation :

  • Use orthogonal methods (e.g., cell viability vs. caspase-3 activation for apoptosis) to confirm activity .
  • Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum-free media for kinase assays) .

Structural Reanalysis :

  • Verify compound integrity via LC-MS post-assay to rule out degradation .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to positive controls) .

What strategies are recommended for pharmacokinetic and toxicity profiling?

Advanced Research Question

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp >1×10⁻⁶ cm/s indicates high absorption) .
  • Acute Toxicity : OECD Guideline 423 dosing in rodents (5–300 mg/kg), monitoring for neurobehavioral effects and organ histopathology .

What functional groups are most reactive, and how do they influence derivatization?

Basic Research Question

  • Indole NH : Susceptible to alkylation (e.g., methyl iodide) or acylation (acetic anhydride) under basic conditions .
  • Pyridazinone Carbonyl : Participates in nucleophilic additions (e.g., Grignard reagents) but requires protection (e.g., TMSCl) during acidic reactions .
  • Thiomorpholine Sulfur : Oxidizable to sulfoxide (H₂O₂) or sulfone (mCPBA) to modulate solubility and target affinity .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

Core Modifications :

  • Replace indole with azaindole to enhance water solubility .
  • Substitute thiomorpholine with morpholine or piperazine to alter steric bulk .

Bioisosteric Replacements :

  • Swap pyridazinone with phthalazinone to test kinase selectivity .

Dosage-Response Analysis : Test 10 nM–100 µM ranges in cell-based assays to establish EC₅₀ trends .

Which analytical methods are critical for assessing batch-to-batch purity?

Basic Research Question

  • HPLC-DAD : Use C18 columns with UV detection at 254 nm (pyridazinone absorption) and 280 nm (indole) .
  • Karl Fischer Titration : Quantify residual solvents (e.g., DMF <500 ppm) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

What experimental approaches are effective for target identification?

Advanced Research Question

Chemical Proteomics :

  • Immobilize the compound on sepharose beads for pull-down assays with cell lysates, followed by LC-MS/MS .

CRISPR-Cas9 Screening :

  • Genome-wide knockout libraries to identify genes whose loss confers resistance .

Thermal Shift Assays :

  • Monitor protein melting temperature shifts (e.g., COX-II) upon compound binding using SYPRO Orange dye .

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